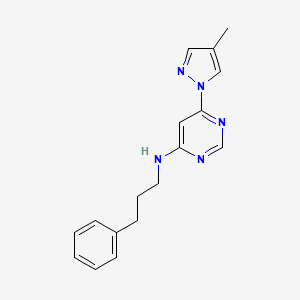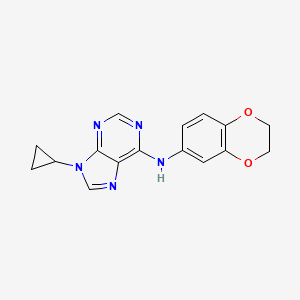
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine, also known as 4-methyl-1H-pyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine, is a novel synthetic compound with several potential applications in scientific research. It has been studied for its potential to act as a catalyst for organic reactions, as well as its potential to act as a bioactive compound in cell cultures and animal models. In
Wissenschaftliche Forschungsanwendungen
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful catalyst for organic reactions, such as the synthesis of indoles, and has been studied for its potential to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation. Additionally, it has been studied for its potential to act as a bioactive compound in cell cultures and animal models.
Wirkmechanismus
The mechanism of action of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to act as a bioactive compound in cell cultures and animal models, likely due to its ability to interact with various receptors and enzymes.
Biochemical and Physiological Effects
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential biochemical and physiological effects. In cell culture studies, it has been found to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to have a variety of effects on animal models, including changes in behavior, metabolism, and immune system activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine in scientific research has several advantages. It is a cost-effective and efficient compound to synthesize, and it has a wide range of potential applications. Additionally, it is a relatively safe compound to work with in the laboratory setting, as it is not highly toxic. However, there are some limitations to working with this compound. It is not yet fully understood how it works in the body, and further research is needed to better understand its mechanism of action. Additionally, it is not yet known if it has any adverse effects on humans or animals.
Zukünftige Richtungen
The potential future directions for 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine are vast. Further research is needed to better understand its mechanism of action and to determine if it has any adverse effects on humans or animals. Additionally, further research is needed to explore its potential applications in the pharmaceutical and agricultural industries. Finally, further research is needed to explore its potential to act as a catalyst for organic reactions.
Synthesemethoden
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine can be synthesized from a combination of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-acetyl chloride and 3-phenylpropylpyrimidine-4-amine in the presence of a base, such as potassium carbonate. The reaction proceeds via a nucleophilic substitution of the acetyl chloride with the amine, resulting in the formation of the desired compound. This method has been found to be efficient and cost-effective, with a yield of up to 95%.
Eigenschaften
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-11-21-22(12-14)17-10-16(19-13-20-17)18-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMBQCTYFMUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)

![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)
![3-{methyl[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443617.png)
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443621.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443636.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6443647.png)
![9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443648.png)